molecular formula C8H8N2O2 B053392 4-Hydroxy-2-(hydroxymethyl)benzimidazole CAS No. 116345-47-2

4-Hydroxy-2-(hydroxymethyl)benzimidazole

Cat. No. B053392
M. Wt: 164.16 g/mol
InChI Key: KROOLBGYYVWEIA-UHFFFAOYSA-N
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Description

“4-Hydroxy-2-(hydroxymethyl)benzimidazole” is a chemical compound with the molecular formula C8H8N2O2 . It is used for research purposes and in the manufacture of chemical compounds.


Synthesis Analysis

The synthesis of benzimidazole derivatives, including “4-Hydroxy-2-(hydroxymethyl)benzimidazole”, has been a topic of interest in recent years . The synthesis often involves a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The reaction yields and product stability are significantly affected by the identity of the diamine and anhydride substituents .


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-2-(hydroxymethyl)benzimidazole” is characterized by a benzimidazole ring with a hydroxymethyl group at the 2-position and a hydroxy group at the 4-position . The benzimidazole ring is a key component of the molecule, contributing to its bioactivity .


Chemical Reactions Analysis

Benzimidazole derivatives, including “4-Hydroxy-2-(hydroxymethyl)benzimidazole”, are known to undergo a variety of chemical reactions . These reactions often involve the formation of new bonds on the benzimidazole ring, resulting in the creation of new benzimidazole derivatives .


Physical And Chemical Properties Analysis

“4-Hydroxy-2-(hydroxymethyl)benzimidazole” is a solid substance with a molecular weight of 164.16 g/mol . It is used in laboratory settings and in the manufacture of chemical compounds.

Scientific Research Applications

Antioxidant Properties in Biochemistry and Pharmacology

Specific Scientific Field

Biochemistry and pharmacology.

Summary

4-Hydroxy-2-(hydroxymethyl)benzimidazole exhibits potent antioxidant properties. It scavenges free radicals, which are implicated in oxidative stress and various diseases. By neutralizing these radicals, it helps protect cells and tissues from damage.

Experimental Procedures

Researchers typically evaluate the antioxidant activity of this compound using in vitro assays. Common methods include:

Results

Studies have shown that 4-Hydroxy-2-(hydroxymethyl)benzimidazole effectively reduces oxidative stress markers and protects against cellular damage. Quantitative data from these assays demonstrate its antioxidant potency .

Metal Chelation in Coordination Chemistry

Specific Scientific Field

Coordination chemistry and metal ion binding.

Summary

The compound acts as a metal chelator, forming stable complexes with metal ions. Chelation therapy using benzimidazole derivatives has applications in treating metal toxicity and certain diseases.

Experimental Procedures

Researchers investigate metal chelation by:

Results

4-Hydroxy-2-(hydroxymethyl)benzimidazole forms stable complexes with various metal ions, including copper, zinc, and iron. These complexes may have therapeutic potential in metal overload disorders .

Safety And Hazards

“4-Hydroxy-2-(hydroxymethyl)benzimidazole” is classified as harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Future Directions

Research into benzimidazole derivatives, including “4-Hydroxy-2-(hydroxymethyl)benzimidazole”, is ongoing, with a focus on improving the synthesis methods and understanding the mechanism of action of these compounds . This research could lead to the development of new drugs and therapies in the future .

properties

IUPAC Name

2-(hydroxymethyl)-1H-benzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-4-7-9-5-2-1-3-6(12)8(5)10-7/h1-3,11-12H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROOLBGYYVWEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-(hydroxymethyl)benzimidazole

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